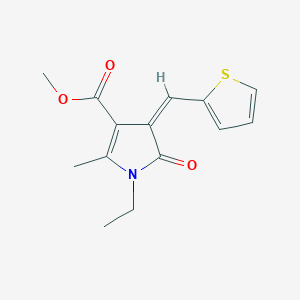
methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as METC, is a chemical compound that has shown promising results in scientific research. This compound belongs to the pyrrole family and has been synthesized through various methods.
作用機序
The mechanism of action of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have shown that methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate inhibits the proliferation of cancer cells, induces apoptosis in cancer cells, and inhibits the growth of bacteria. methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential as an anticancer and antimicrobial agent. methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has shown promising results in inhibiting the growth of cancer cells and bacteria. However, one limitation of using methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential side effects.
将来の方向性
There are several future directions for methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate research. One direction is to further investigate the mechanism of action of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate. Another direction is to determine the toxicity of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential side effects. Additionally, further studies are needed to determine the efficacy of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in vivo and its potential as a therapeutic agent for cancer and bacterial infections.
合成法
Methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been synthesized through various methods, including a one-pot reaction, a multistep synthesis, and a microwave-assisted synthesis. The one-pot reaction involves the reaction of 2-thiophenecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in acetic acid. The multistep synthesis involves the reaction of 2-thiophenecarboxaldehyde with malonic acid in the presence of piperidine, followed by the reaction of the resulting product with ethyl chloroformate and ammonia. The microwave-assisted synthesis involves the reaction of 2-thiophenecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under microwave irradiation.
科学的研究の応用
Methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has shown potential in scientific research as an anticancer, antitumor, and antimicrobial agent. Studies have shown that methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate inhibits the growth of cancer cells and induces apoptosis in cancer cells. methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
製品名 |
methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
分子式 |
C14H15NO3S |
分子量 |
277.34 g/mol |
IUPAC名 |
methyl (4Z)-1-ethyl-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-4-15-9(2)12(14(17)18-3)11(13(15)16)8-10-6-5-7-19-10/h5-8H,4H2,1-3H3/b11-8- |
InChIキー |
LALGOQYPXGQUGX-FLIBITNWSA-N |
異性体SMILES |
CCN1C(=C(/C(=C/C2=CC=CS2)/C1=O)C(=O)OC)C |
SMILES |
CCN1C(=C(C(=CC2=CC=CS2)C1=O)C(=O)OC)C |
正規SMILES |
CCN1C(=C(C(=CC2=CC=CS2)C1=O)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl (4Z)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(3-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298915.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298916.png)
![ethyl (4Z)-1-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298919.png)
![methyl 4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-isopropyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298920.png)
![methyl 1-cyclohexyl-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298921.png)
![methyl (4Z)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298922.png)
![5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298925.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298929.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298932.png)
![5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298933.png)